molecular formula C27H37N3O4S B2557718 3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea CAS No. 850934-47-3

3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea

Cat. No.: B2557718
CAS No.: 850934-47-3
M. Wt: 499.67
InChI Key: JCKBYIIRPXWRFU-UHFFFAOYSA-N
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Description

3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea is a complex organic compound that features a thiourea core with various substituents, including an indole moiety and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea typically involves multiple steps:

    Formation of the Indole Moiety: The indole derivative can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Trimethoxyphenyl Group: This step involves the reaction of the indole derivative with a trimethoxybenzyl halide in the presence of a base to form the corresponding indole derivative.

    Formation of the Thiourea Core: The final step involves the reaction of the indole derivative with an isothiocyanate to form the thiourea core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the thiourea core, potentially leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The indole moiety may interact with various receptors and enzymes, leading to modulation of biological processes. The thiourea core can form hydrogen bonds and other interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)thiourea
  • 3-tert-butyl-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxyphenyl)thiourea

Uniqueness

3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea is unique due to the specific combination of substituents, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the tert-butyl group and the specific arrangement of the methoxy groups contribute to its unique characteristics.

Properties

IUPAC Name

3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O4S/c1-17-20(21-15-19(31-5)9-10-22(21)28-17)11-12-30(26(35)29-27(2,3)4)16-18-13-23(32-6)25(34-8)24(14-18)33-7/h9-10,13-15,28H,11-12,16H2,1-8H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKBYIIRPXWRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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